Terlipressin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Management of Acute Variceal Bleeding

One of the most established applications of terlipressin in liver cirrhosis research is its role in controlling acute variceal bleeding. Esophageal varices are enlarged veins in the esophagus that can rupture and cause life-threatening bleeding. Studies have shown terlipressin to be highly effective in stopping such bleeding. A 1990 randomized controlled trial demonstrated a significantly higher rate of bleeding control in patients receiving terlipressin compared to placebo ].

Treatment of Hepatorenal Syndrome (HRS)

Hepatorenal syndrome (HRS) is a potentially fatal kidney dysfunction that can develop in patients with advanced cirrhosis. Research suggests terlipressin's ability to constrict splanchnic vessels, thereby improving blood flow to the kidneys, can be beneficial for HRS patients. Several studies have shown terlipressin to be more effective than other drugs or placebo in improving kidney function in HRS patients ].

Potential Applications in Other Liver Cirrhosis Complications

While research on terlipressin for other liver cirrhosis complications is ongoing, the evidence is less conclusive. Areas of exploration include:

- Ascites: Ascites refers to the accumulation of fluid in the abdomen. Terlipressin's potential role in managing ascites is being investigated, but further research is needed ].

- Bacterial Infections: Studies suggest terlipressin may be beneficial for treating bacterial infections in cirrhotic patients, but more research is required ].

- Liver Transplantation: The use of terlipressin before or after liver transplantation is also under investigation, with limited data available currently ].

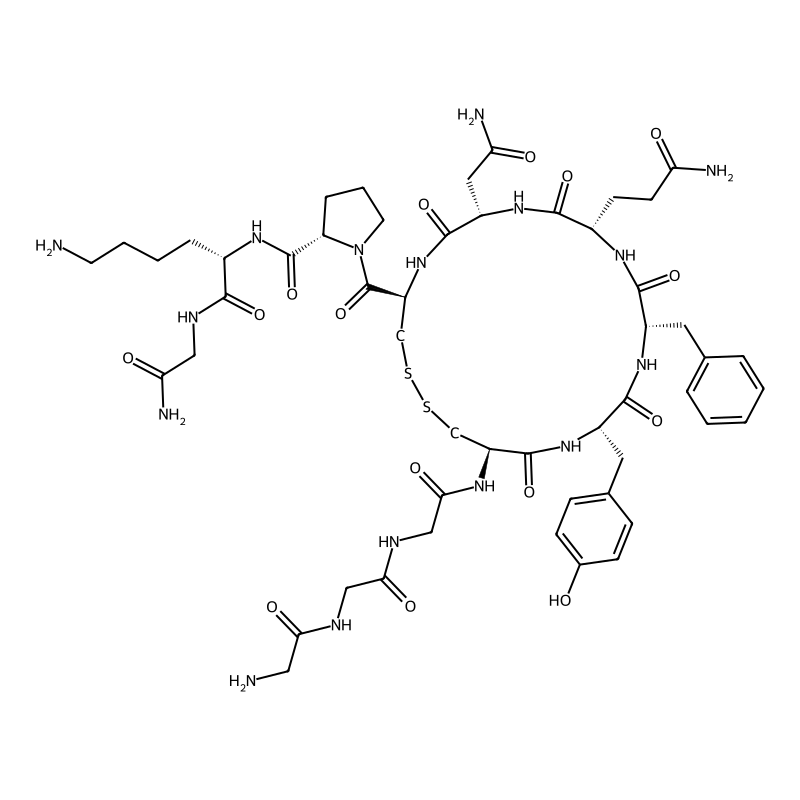

Terlipressin is a synthetic analog of vasopressin, a naturally occurring neurohormone responsible for regulating blood pressure and fluid balance in the body. Specifically, terlipressin is a cyclic dodecapeptide with the chemical formula C₅₂H₇₄N₁₆O₁₅S₂ and a molecular weight of approximately 1227.37 g/mol. It is characterized by the presence of three glycyl residues at its N-terminal end, which distinguishes it from its parent compound, lysine vasopressin. The structure includes amino acids such as cysteine, tyrosine, phenylalanine, and others, with a notable disulfide bond between cysteine residues . Terlipressin is primarily administered intravenously due to its low oral bioavailability (approximately 1%) caused by degradation in the gastrointestinal tract .

Terlipressin acts primarily as a vasopressin receptor agonist. It binds to V1 vasopressin receptors on vascular smooth muscle cells, causing vasoconstriction and subsequent blood pressure elevation []. This mechanism is particularly relevant in conditions like septic shock or hepatorenal syndrome, where vasodilation contributes to low blood pressure and organ dysfunction.

Additionally, terlipressin may possess antidiuretic effects, promoting water reabsorption in the kidneys. However, this effect is considered less prominent compared to its vasoconstrictive action [].

Terlipressin functions as a prodrug that is metabolized into lysine vasopressin through enzymatic cleavage of its three glycyl residues by endothelial peptidases. This conversion results in the active form of the drug, which exhibits potent vasoconstrictive properties . The pharmacokinetics of terlipressin reveal a bi-exponential decline in plasma concentrations post-administration, with an elimination half-life of around 50 minutes .

Terlipressin primarily acts on the V1 vasopressin receptors, which are Gq-protein coupled receptors that mediate vasoconstriction and increase intracellular calcium levels. Its selectivity for V1 receptors is approximately six times greater than for V2 receptors, leading to significant effects on blood pressure and renal function . The drug has been shown to effectively reduce portal venous pressure and improve kidney function in conditions such as hepatorenal syndrome and variceal bleeding .

The synthesis of terlipressin typically employs solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and structure of the peptide, facilitating the attachment of the glycyl residues at the N-terminal position . Following synthesis, terlipressin is formulated as a powder for injection, which is reconstituted before administration.

Terlipressin is primarily indicated for treating conditions associated with significant vasodilation and hypotension, such as:

- Hepatorenal syndrome: A serious complication of liver disease characterized by renal failure.

- Variceal bleeding: Severe bleeding from dilated veins in the esophagus or stomach due to portal hypertension.

- Shock states: Conditions where blood pressure drops dangerously low .

The drug has gained attention for its potential use in various shock states due to its potent vasoconstrictive effects.

Terlipressin shares structural and functional similarities with several other compounds in the vasopressor category. Below are some comparable compounds:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Vasopressin | Peptide hormone | V1 and V2 receptor agonist | Natural hormone; shorter half-life |

| Lypressin | Peptide hormone | V1 receptor agonist | Directly active form; less selective |

| Desmopressin | Synthetic peptide | V2 receptor agonist | Primarily acts on V2 receptors; less vasoconstrictive effect |

| Octreotide | Synthetic peptide | Somatostatin analog | Primarily inhibits growth hormone; different target receptors |

Terlipressin's unique combination of prolonged action as a prodrug and higher selectivity for V1 receptors distinguishes it from these other compounds, making it particularly effective in managing conditions related to significant hypotension and splanchnic vasodilation .

Terlipressin, a synthetic vasopressin analog, was first synthesized in the 1960s as part of efforts to develop longer-acting alternatives to endogenous vasopressin. Its molecular structure—a 12-amino acid peptide with three additional glycine residues at the N-terminal end—enhances stability and prolongs its half-life compared to lysine-vasopressin. Initially developed in Czechoslovakia, terlipressin (originally named Remestyp) gained clinical traction in the 1970s for managing gastrointestinal bleeding. The U.S. Food and Drug Administration (FDA) approved it in 2022 for hepatorenal syndrome type 1 (HRS-1), marking its transition from a niche agent to a first-in-class therapy.

Rationale for Research Interest in Terlipressin

Research interest in terlipressin stems from its unique hemodynamic effects:

- Selective splanchnic vasoconstriction: Reduces portal hypertension by 20–25%, critical in cirrhosis complications.

- Dual receptor activity: Greater affinity for V1a receptors (vasoconstriction) over V2 receptors (antidiuresis), minimizing fluid retention risks.

- Prodrug mechanism: Enzymatic conversion to lysine-vasopressin ensures sustained activity with bolus dosing.

These properties make it indispensable for conditions like acute variceal bleeding (AVB) and HRS-1, where rapid portal pressure reduction is lifesaving.

Overview of Terlipressin’s Role in Chemical and Biomedical Sciences

Terlipressin bridges peptide chemistry and clinical medicine:

- Chemical synthesis: Modern solid-phase synthesis methods enable scalable production, with disulfide bond formation optimized for >95% purity.

- Stability: Reconstituted solutions remain stable for 24 months at room temperature, facilitating ambulatory use.

- Biomedical impact: Reduces mortality in AVB by 34% compared to placebo and improves HRS-1 reversal rates by 2.5-fold.

Scope and Limitations of Current Academic Research

While terlipressin’s efficacy in HRS-1 and AVB is well-established, key gaps persist:

- Dose optimization: Bolus vs. continuous infusion protocols require standardization.

- Long-term safety: Respiratory complications (e.g., pulmonary edema) occur in 11–19% of patients, necessitating risk stratification.

- Expanded indications: Emerging roles in refractory ascites and cirrhotic cardiomyopathy lack large-scale validation.

Terlipressin possesses the molecular formula C₅₂H₇₄N₁₆O₁₅S₂, representing a complex polypeptide structure with significant molecular complexity [1] [2]. The molecular weight of terlipressin is precisely 1227.4 grams per mole, as determined through high-resolution mass spectrometry and confirmed by multiple analytical databases [1] [7]. The compound exhibits a monoisotopic mass of 1226.496098 atomic mass units, providing precise molecular identification for analytical purposes [2].

The structural elucidation reveals terlipressin as a synthetic analogue of vasopressin, characterized by its polypeptide nature and distinctive chemical composition [1]. The molecular structure encompasses multiple functional groups including amino groups, carboxyl groups, hydroxyl groups, and sulfur-containing moieties that contribute to its overall chemical behavior [3]. The percent composition by mass demonstrates carbon at 50.89%, hydrogen at 6.08%, nitrogen at 18.26%, oxygen at 19.55%, and sulfur at 5.22% [3].

The compound exists with eight defined stereocenters, indicating significant stereochemical complexity that influences its three-dimensional conformation and biological activity [2]. The complete International Union of Pure and Applied Chemistry name reflects the intricate structure: (2S)-1-{[(4R,7S,10S,13S,16S,19R)-19-{[({[(aminoacetyl)amino]acetyl}amino)acetyl]amino}-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-(4-hydroxybenzyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl]carbonyl}-N-{(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxo-2-hexanyl}-2-pyrrolidinecarboxamide [2].

Stereochemistry and Three-Dimensional Conformation

The stereochemistry of terlipressin is defined by its specific arrangement of amino acid residues and the presence of a disulfide-bridged cyclic structure [5]. The molecule contains eight defined stereocenters that establish its unique three-dimensional architecture, with each stereocenter contributing to the overall conformational stability and receptor binding properties [2]. The peptide adopts a constrained conformation due to the intramolecular disulfide bridge connecting cysteine residues at positions 4 and 9 within the sequence [5].

The three-dimensional conformation is primarily stabilized by the disulfide bridge formation between two cysteine residues, creating a cyclic peptide structure that restricts conformational flexibility [5] [26]. This cyclization is essential for maintaining the bioactive conformation and represents a critical structural feature distinguishing terlipressin from linear peptide analogues [26]. The conformational analysis reveals that the disulfide bridge imposes significant constraints on the peptide backbone, resulting in a relatively rigid structure compared to linear peptides [39].

The spatial arrangement of amino acid side chains creates specific recognition surfaces that facilitate receptor binding interactions [24]. Conformational studies indicate that terlipressin exhibits limited flexibility due to the cyclic constraint, with the peptide adopting a well-defined three-dimensional structure in solution [24]. The stereochemical configuration at each chiral center has been confirmed through various analytical techniques, ensuring the correct spatial arrangement for optimal biological activity [2].

Amino Acid Sequence and Peptide Backbone Analysis

Terlipressin contains a specific amino acid sequence consisting of twelve residues: glycine-glycine-glycine-cysteine-tyrosine-phenylalanine-glutamine-asparagine-cysteine-proline-lysine-glycine, with an amidated carboxyl terminus [5]. The sequence can be represented as H-Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂, where the terminal amidation is indicated by the NH₂ group [5].

The peptide backbone analysis reveals the presence of standard peptide bonds connecting each amino acid residue, with the backbone adopting a constrained conformation due to the disulfide bridge [5]. The N-terminal triglycine sequence (Gly-Gly-Gly) represents a unique structural feature that distinguishes terlipressin from its parent compound vasopressin [27]. This triglycine extension serves as a cleavable prodrug moiety that is enzymatically removed in vivo to generate the active metabolite lysine vasopressin [23] [27].

The peptide backbone contains twelve amino acid residues with a total length that allows for the formation of the characteristic cyclic structure through disulfide bridging [5]. The presence of proline at position 10 introduces a conformational constraint that contributes to the overall rigidity of the peptide structure [5]. The backbone conformation is further stabilized by hydrogen bonding interactions between backbone atoms and side chain groups, creating a stable three-dimensional architecture [39].

Disulfide Bridge Formation and Structural Stability

The disulfide bridge in terlipressin forms between cysteine residues at positions 4 and 9, creating a seven-membered cyclic peptide core that is essential for structural stability and biological activity [5] [26]. This intramolecular disulfide bond represents a covalent cross-link that significantly constrains the peptide conformation and prevents structural flexibility that would otherwise compromise receptor binding affinity [39].

The formation of the disulfide bridge occurs through oxidative cyclization of the linear peptide precursor, typically performed under controlled conditions to ensure proper connectivity [6] [36]. The disulfide bond formation requires specific reaction conditions including appropriate pH, temperature, and oxidizing agents to achieve the desired regioselectivity and prevent formation of incorrect disulfide connections [6]. The cyclization process involves the oxidation of two free cysteine thiol groups to form the disulfide bridge, with iodine in dimethylformamide being commonly employed for this transformation [6].

Structural stability analysis demonstrates that the disulfide bridge significantly enhances the thermal and chemical stability of terlipressin compared to linear analogues [39]. The covalent nature of the disulfide bond provides resistance to proteolytic degradation and maintains structural integrity under physiological conditions [39]. The disulfide bridge also plays a crucial role in maintaining the bioactive conformation necessary for receptor recognition and binding [26].

The stability of the disulfide bridge can be compromised under strongly reducing conditions, such as treatment with dithiothreitol or other reducing agents, leading to linearization of the peptide and loss of biological activity [39]. The bridge formation is reversible under specific conditions, allowing for controlled modification and study of structure-activity relationships [39].

Physicochemical Characteristics: Solubility, pKa, and Stability

Terlipressin exhibits good water solubility, which is attributed to the presence of multiple polar amino acid residues and the overall hydrophilic character of the peptide [9]. The compound demonstrates a pKa value of approximately 10, indicating basic character under physiological conditions [9]. This alkaline pKa value is primarily attributable to the lysine residue at position 11, which contains a basic amino group in its side chain [9].

The solubility profile of terlipressin shows excellent aqueous solubility across a wide pH range, making it suitable for various formulation approaches [9]. The peptide exhibits enhanced solubility compared to some other vasopressin analogues due to the presence of the N-terminal triglycine sequence, which increases the overall hydrophilicity of the molecule [5]. The solubility characteristics are further influenced by the cyclic nature of the peptide, which reduces aggregation tendencies compared to linear peptides [26].

Stability studies reveal that terlipressin undergoes degradation under various stress conditions including acidic and basic hydrolysis, oxidative conditions, photochemical exposure, and thermal stress [11]. The compound shows susceptibility to hydrogen peroxide oxidation and thermal degradation, while demonstrating relative resistance to acid-base hydrolysis and ultraviolet light exposure [11]. The degradation products formed under stress conditions exhibit different chromatographic retention times, allowing for their separation and identification through analytical methods [11].

The chemical stability of terlipressin is significantly influenced by storage conditions, with optimal stability achieved under refrigerated conditions in the absence of light and oxidizing agents [5]. The disulfide bridge represents a potential site of chemical instability under strongly reducing conditions, but remains stable under normal storage and handling conditions [39].

Analytical Techniques for Structural Characterization

High Performance Liquid Chromatography serves as the primary analytical method for terlipressin analysis, with reversed-phase chromatography being the most commonly employed technique [11] [34]. The chromatographic conditions typically utilize a C18 column with mobile phases consisting of acetonitrile and aqueous buffer systems [11]. A validated method employs a mobile phase of acetonitrile-monobasic potassium phosphate solution (35:65 volume/volume) with pH adjusted to 3.5, flow rate of 1.5 milliliters per minute, and detection at 280 nanometers [11] [34]. Under these conditions, terlipressin exhibits a retention time of 10.05 minutes, allowing for reliable quantification and purity assessment [11] [34].

Mass spectrometry provides definitive molecular weight determination and structural confirmation for terlipressin [1] [30]. The technique enables precise measurement of the molecular ion peak at mass-to-charge ratio 1227.4, corresponding to the protonated molecular ion [1]. Mass spectrometric fragmentation patterns provide valuable structural information through the identification of characteristic fragment ions derived from peptide bond cleavages [32]. The fragmentation behavior follows typical peptide fragmentation patterns, including alpha-cleavage and charge-directed fragmentation processes [32].

Nuclear Magnetic Resonance spectroscopy offers detailed structural information about terlipressin, including confirmation of amino acid sequence, stereochemistry, and conformational analysis [33]. The technique provides information about peptide backbone conformation through analysis of coupling constants and chemical shifts [33]. Two-dimensional Nuclear Magnetic Resonance experiments can establish connectivity patterns and spatial relationships between amino acid residues [33].

Circular dichroism spectroscopy provides information about the secondary structure content of terlipressin, particularly regarding the presence of ordered structural elements [21] [22]. The technique is valuable for monitoring conformational changes under different solution conditions and for comparing structural features with related peptides [21]. The circular dichroism spectrum of terlipressin reflects its constrained cyclic structure and lack of extended secondary structural elements [22].

Comparative Analysis with Endogenous Vasopressin and Analogues

Terlipressin represents a synthetic analogue of endogenous vasopressin with several key structural modifications that alter its pharmacological properties [1] [27]. The primary structural difference lies in the N-terminal extension, where terlipressin contains a triglycine sequence (Gly-Gly-Gly) attached to the N-terminus of lysine vasopressin [23] [27]. This modification creates a prodrug that requires enzymatic cleavage by endopeptidases to release the active metabolite lysine vasopressin [23].

The amino acid sequence comparison reveals that terlipressin (Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂) differs from human arginine vasopressin by the presence of lysine instead of arginine at position 8 and the N-terminal triglycine extension [5] [27]. Endogenous human vasopressin contains the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂, with arginine at the C-terminal position before the glycine amide [27].

Receptor binding studies demonstrate that terlipressin exhibits enhanced selectivity for V1A receptors compared to endogenous vasopressin [25] [27]. The vasopressor to antidiuretic receptor selectivity ratio for terlipressin is 2.2, compared to 1.0 for arginine vasopressin, indicating preferential V1A receptor activation [23]. This selectivity profile results from the structural modifications that alter the binding affinity and selectivity for different vasopressin receptor subtypes [25].

The pharmacokinetic properties of terlipressin differ substantially from those of endogenous vasopressin, with terlipressin exhibiting a significantly longer elimination half-life of approximately 50 minutes compared to 6 minutes for vasopressin [23]. This extended half-life results from the prodrug nature of terlipressin, which requires enzymatic conversion to the active metabolite lysine vasopressin [23]. The conversion process involves sequential removal of glycine residues by endothelial peptidases, resulting in sustained release of the active compound [23].

| Parameter | Terlipressin | Arginine Vasopressin | Lysine Vasopressin |

|---|---|---|---|

| Molecular Formula | C₅₂H₇₄N₁₆O₁₅S₂ | C₄₆H₆₄N₁₄O₁₂S₂ | C₄₆H₆₅N₁₃O₁₂S₂ |

| Molecular Weight (g/mol) | 1227.4 [1] | 1084.2 | 1056.2 |

| Amino Acid Length | 12 residues [5] | 9 residues | 9 residues |

| Half-life (minutes) | 50 [23] | 6 [23] | Similar to AVP |

| V1A/V2 Selectivity Ratio | 2.2 [23] | 1.0 [23] | Similar to AVP |

The synthetic chemistry of terlipressin has undergone significant evolution since the introduction of solid-phase peptide synthesis by Merrifield in the 1960s [1]. The early development of terlipressin synthesis relied on conventional solution-phase methods, which yielded products with modest purity and relatively low overall yields of 40-60% [2] [3].

The transition to solid-phase peptide synthesis marked a pivotal advancement in terlipressin production. The adoption of the Fmoc strategy in the 1990s and early 2000s represented a crucial development, offering improved yields of 60-75% and enhanced product quality compared to earlier Boc-based approaches [2] [3]. This period saw the establishment of fundamental synthetic protocols that would form the basis for subsequent industrial applications.

A major breakthrough occurred in 2005 with the development of RinkAmide resin-based methodologies, which achieved yields in the range of 70-85% while significantly reducing production costs [4]. The Chinese patent CN1865282 demonstrated that using RinkAmide resin as the starting material, combined with Fmoc-protected amino acids and TBTU or HBTU/HOBt as condensing agents, could produce terlipressin with improved efficiency and environmental compatibility [4].

The introduction of solid-phase oxidation and cyclization techniques in 2009 represented another significant milestone [5]. This approach, detailed in Chinese patent CN101693738, enabled on-resin disulfide bond formation, achieving yields of 75-90% while simplifying the overall synthetic process [5]. The method eliminated the need for separate oxidation steps in solution, reducing both complexity and potential for side reactions.

Fragment condensation approaches emerged in the 2010s as a convergent synthetic strategy, allowing for yields of 80-95% [6]. These methods, exemplified by Chinese patent CN104371008, employed the synthesis of protected peptide fragments that were subsequently coupled to form the complete terlipressin molecule [6]. This convergent approach offered advantages in terms of scalability and quality control, particularly for industrial applications.

The most recent developments in the 2020s have focused on integrating green chemistry principles into terlipressin synthesis [7] [8]. Advanced methodologies now achieve yields of 85-98% while incorporating sustainable practices such as reduced solvent usage, minimized waste generation, and optimized atom economy [7] [8]. These developments reflect the pharmaceutical industry's growing emphasis on environmental responsibility and sustainable manufacturing practices.

Solid-Phase Peptide Synthesis Methodologies

Selection of Protecting Groups and Resin Types

Solid-phase peptide synthesis of terlipressin requires careful selection of both protecting groups and resin types to achieve optimal results. The choice of resin significantly impacts the efficiency of the synthesis, the quality of the final product, and the overall economics of the process [9] [10].

Resin Selection Criteria

RinkAmide resins, including both RinkAmide MBHA and RinkAmide AM variants, have emerged as the preferred solid supports for terlipressin synthesis [4] [11]. These resins offer loading capacities of 0.30-0.80 mmol/g and demonstrate excellent swelling properties with swelling factors of 4-6 in dimethylformamide [4]. The RinkAmide linkage provides acid-labile cleavage under standard trifluoroacetic acid conditions while yielding the desired amide C-terminus that characterizes terlipressin [4].

Alternative resin options include 2-chlorotrityl resins, which offer higher loading capacities of 0.80-1.60 mmol/g and enable mild cleavage conditions using 1% trifluoroacetic acid [12]. This approach allows for the preparation of protected peptide fragments, which can be advantageous for convergent synthesis strategies [12]. Wang resins provide another viable option with loading capacities of 0.50-1.20 mmol/g and good acid-lability characteristics [10].

SASRIN resins offer unique advantages for orthogonal synthesis strategies, providing loading capacities of 0.20-0.50 mmol/g and enabling selective cleavage under mild acidic conditions [13]. Polystyrene resins with divinylbenzene crosslinking provide high capacity options (1.00-2.00 mmol/g) and robust mechanical properties suitable for large-scale applications [14] [10].

Protecting Group Strategies

The Fmoc protecting group strategy has become the standard approach for terlipressin synthesis due to its compatibility with mild base-labile deprotection conditions [15] [9]. The N-terminal amino group protection utilizes Fmoc groups that are readily removed using 20% piperidine in dimethylformamide [16] [17]. This deprotection can be accomplished in 10-20 minute treatments, providing efficient turnover for stepwise synthesis [5] [18].

For the critical cysteine residues that form the intramolecular disulfide bridge, several protecting group options are available. Trityl protection (Fmoc-Cys(Trt)-OH) provides robust protection throughout the synthesis and enables controlled oxidation conditions for disulfide formation [5]. Alternative approaches employ acetamidomethyl protection (Fmoc-Cys(Acm)-OH), which can be selectively removed using iodine in dimethylformamide to facilitate cyclization [19].

Tyrosine protection typically employs tert-butyl groups (Fmoc-Tyr(tBu)-OH) to prevent side reactions during synthesis and cleavage [17]. This protection strategy has proven effective in maintaining product quality while allowing for standard trifluoroacetic acid cleavage conditions [17]. Glutamine and asparagine residues utilize trityl or methylbenzhydryl protection to prevent lactam formation during synthesis [5].

Lysine protection requires careful consideration due to its basic nature and potential for side reactions. Boc protection (Fmoc-Lys(Boc)-OH) provides effective side chain protection that is removed under standard trifluoroacetic acid cleavage conditions [5]. Alternative strategies employ Fmoc protection on both the alpha and epsilon amino groups, though this approach requires more complex deprotection protocols [20].

The C-terminal glycine residue often employs Boc protection (Boc-Gly-OH) as the final coupling step to provide optimal cleavage characteristics and product quality [4] [11]. This mixed protecting group strategy combines the advantages of Fmoc chemistry throughout the synthesis with optimized C-terminal functionality [4].

Stepwise Assembly and Cyclization Approaches

The stepwise assembly of terlipressin follows established solid-phase peptide synthesis protocols with specific optimizations for this twelve-amino acid cyclic peptide. The synthesis typically proceeds from C-terminus to N-terminus, beginning with attachment of the first amino acid to the chosen resin [9] [21].

Coupling Methodology

Amino acid coupling employs standard peptide coupling reagents, with TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with HOBt (1-hydroxybenzotriazole) showing excellent performance [5] [4]. These reagents provide efficient coupling while minimizing racemization and side reactions [1].

Coupling reactions typically employ 3-4 equivalents of activated amino acid relative to resin loading, dissolved in dimethylformamide with DIPEA (N,N-diisopropylethylamine) as base [5]. Reaction times of 60-120 minutes under nitrogen atmosphere ensure complete coupling while preventing oxidation [5]. The use of microwave assistance can significantly reduce coupling times while maintaining high efficiency [1].

Coupling completeness is monitored using the ninhydrin test (Kaiser test), which provides rapid colorimetric indication of free amino groups [21]. Incomplete couplings are addressed through extended reaction times or repeat coupling procedures using fresh reagents [21]. Capping of unreacted amino groups using acetic anhydride prevents formation of deletion sequences [10].

Cyclization Strategies

The formation of the intramolecular disulfide bridge between Cys-1 and Cys-6 represents a critical step in terlipressin synthesis. Two primary approaches have been developed: solution-phase cyclization following cleavage from the resin, and on-resin cyclization prior to cleavage [7] [8].

On-resin cyclization offers several advantages, including reduced intermolecular disulfide formation and simplified purification [7] [8]. This approach employs controlled oxidation conditions using iodine in dimethylformamide at molar ratios of 1:5 to 1:10 relative to the peptide [5]. The oxidation is typically conducted for 2 hours at room temperature under nitrogen atmosphere to prevent over-oxidation [5].

The state of the N-terminal amino group significantly influences cyclization efficiency. Molecular modeling studies have demonstrated that Boc protection of the N-terminal glycine enhances the ability of the two cysteine side chains to reach appropriate proximity for disulfide formation [7] [8]. This finding has led to the development of optimized protocols that maintain N-terminal protection during cyclization [7].

Alternative cyclization approaches employ air oxidation under alkaline conditions (pH 7.5-10.0) following resin cleavage [4]. This method provides milder conditions but requires careful control of peptide concentration and oxidation time to prevent side reactions [4]. The addition of reduced glutathione or cysteine as redox buffers can enhance cyclization selectivity [3].

Optimization of Disulfide Bond Formation

The optimization of disulfide bond formation represents one of the most critical aspects of terlipressin synthesis, as the intramolecular disulfide bridge is essential for biological activity. Multiple factors influence the efficiency and selectivity of this cyclization reaction [7] [8] [22].

Oxidation Conditions

Controlled oxidation using iodine in organic solvents has proven highly effective for terlipressin cyclization [5]. The optimal conditions employ iodine in dimethylformamide or dichloromethane at molar ratios of 1:6 relative to the peptide substrate [5]. This stoichiometry provides sufficient oxidizing potential while minimizing over-oxidation and side product formation [5].

Temperature control is crucial for optimal disulfide formation. Reactions conducted at room temperature (20-25°C) provide the best balance between reaction rate and selectivity [5]. Lower temperatures reduce reaction rates significantly, while elevated temperatures increase the risk of side reactions and peptide degradation [5].

The reaction medium significantly influences cyclization efficiency. Dimethylformamide provides excellent solvation of the peptide substrate and enables efficient intramolecular cyclization [5]. Alternative solvents such as dichloromethane can be employed but may require longer reaction times or modified conditions [5].

Atmospheric control is essential to prevent unwanted side reactions. Conducting oxidations under nitrogen or argon atmosphere prevents atmospheric oxygen from interfering with the controlled oxidation process [5]. The use of dried solvents further enhances reaction reproducibility and product quality [5].

Protecting Group Influence

The choice of cysteine protecting groups profoundly affects cyclization outcomes. Trityl protection provides robust protection throughout synthesis but requires strong acid conditions for removal, which can lead to side reactions [5]. Acetamidomethyl protection offers selective removal under mild oxidative conditions using iodine, enabling controlled cyclization [19].

The timing of protecting group removal relative to cyclization is critical. Simultaneous deprotection and cyclization can be achieved using iodine oxidation of acetamidomethyl-protected cysteines [19]. This approach minimizes the lifetime of free thiol groups and reduces intermolecular disulfide formation [19].

N-terminal protection state significantly influences cyclization efficiency. Computational studies have revealed that Boc protection of the N-terminal glycine reduces the preactivation energy for cyclization from 15.2 kcal/mol to 12.8 kcal/mol compared to the free amino group [7] [8]. This finding explains the superior cyclization yields observed with N-terminal protection maintained during oxidation [7].

Monitoring and Quality Control

High-performance liquid chromatography provides the primary method for monitoring disulfide formation and cyclization progress [23] [24]. Reverse-phase HPLC using C18 columns with acetonitrile/water gradients containing trifluoroacetic acid enables separation of linear and cyclic forms [23]. Detection at 280 nm allows quantitative monitoring of cyclization progress [23].

Mass spectrometry provides definitive confirmation of disulfide bond formation through molecular weight determination [7] [8]. The cyclized product shows a characteristic mass decrease of 2 Da relative to the linear precursor, confirming successful disulfide formation [7]. Tandem mass spectrometry can provide additional structural confirmation through fragmentation patterns [7].

The optimization of cyclization conditions has enabled achievement of cyclization yields exceeding 90% with minimal side product formation [7] [8]. These optimized protocols form the basis for scalable production processes that maintain high product quality while maximizing efficiency [7].

Solution-Phase Synthesis Techniques

Solution-phase synthesis of terlipressin employs fragment condensation strategies that offer advantages in terms of reaction monitoring, intermediate purification, and scalability for certain applications [6] [25]. These approaches typically involve the synthesis of protected peptide fragments that are subsequently coupled in solution to generate the complete terlipressin sequence [6].

Fragment Design and Synthesis

The most commonly employed fragment condensation strategy divides terlipressin into two major fragments: a tripeptide fragment (Gly-Gly-Gly) and a nonapeptide fragment containing the cyclic portion of the molecule [6]. Alternative approaches utilize three fragments, including two smaller peptides and one larger central fragment [26].

The tripeptide fragment Boc-Gly-Gly-Gly-OH is typically synthesized using standard solution-phase methods employing carbodiimide coupling reagents [26]. This fragment serves as the N-terminal extension and can be prepared on large scale using conventional organic synthesis techniques [26]. The use of N-hydroxysuccinimide ester activation provides efficient coupling while minimizing racemization [3].

The nonapeptide fragment incorporates the critical cysteine residues and cyclic structure of terlipressin [6]. This fragment is often prepared using solid-phase methods followed by cleavage to yield a protected peptide suitable for solution-phase condensation [6]. The retention of protecting groups during fragment preparation enables subsequent selective deprotection and coupling [6].

Coupling Methodologies

Fragment condensation employs highly efficient coupling methods to minimize racemization and maximize yields [3] [6]. Azide coupling methods have proven particularly effective for segments containing C-terminal proline residues, as these amino acids are less prone to racemization [3]. The azide method involves conversion of the carboxylic acid to the corresponding acid azide, followed by coupling with the amino component [3].

DCC-HOBt mediated coupling provides an alternative approach that offers good efficiency with reduced racemization [3]. This method employs dicyclohexylcarbodiimide in combination with 1-hydroxybenzotriazole to activate the carboxylic acid component [3]. The reaction typically proceeds in aprotic solvents such as dimethylformamide or dichloromethane [3].

BOP-type reagents, including PyBOP and PyAOP, offer modern alternatives for fragment condensation with excellent efficiency and minimal side reactions [10]. These phosphonium-based coupling reagents provide rapid activation and efficient coupling while maintaining low levels of racemization [10].

Convergent Assembly Strategies

Convergent synthesis approaches offer significant advantages for terlipressin production, particularly in terms of reaction monitoring and intermediate purification [6] [27]. The strategy typically involves preparation of two protected peptide fragments that are coupled to form the complete protected sequence [6].

The first approach employs a protected cyclic fragment coupled with the tripeptide extension [6]. The cyclic fragment contains the disulfide-bridged nonapeptide portion with appropriate protecting groups, while the tripeptide provides the N-terminal extension [6]. This strategy enables independent optimization of cyclization and chain extension steps [6].

An alternative convergent approach utilizes three fragments of approximately equal size [26]. This strategy can offer advantages in terms of fragment preparation and purification but requires two sequential coupling steps [26]. The selection of coupling sites must be carefully considered to minimize racemization and maximize efficiency [26].

Purification Methods and Yield Optimization

Purification of terlipressin presents unique challenges due to the peptide's amphiphilic nature, potential for aggregation, and the presence of closely related impurities [28] [23] [29]. Multiple chromatographic approaches have been developed to achieve the high purity levels required for pharmaceutical applications [28] [23].

Reverse-Phase Chromatography

Reverse-phase high-performance liquid chromatography using C18 stationary phases represents the most widely employed purification method for terlipressin [28] [23] [24]. The method typically employs acetonitrile/water gradients with trifluoroacetic acid as an ion-pairing agent [23] [24]. Detection at 280 nm enables monitoring of the tyrosine-containing peptide [23].

Optimized gradient profiles typically begin with 10-15% acetonitrile and increase to 40-50% acetonitrile over 30-60 minutes [23]. Flow rates of 1.0-1.5 mL/min provide optimal resolution while maintaining reasonable analysis times [23]. Column temperatures of 30-40°C can enhance resolution and reduce analysis time [23].

C8 stationary phases offer an alternative to C18 columns and can provide improved resolution for certain impurity profiles [28]. The shorter alkyl chains reduce hydrophobic interactions slightly, enabling fine-tuning of selectivity [28]. Mixed-mode stationary phases incorporating both reverse-phase and ion-exchange mechanisms can provide enhanced selectivity for complex impurity mixtures [30].

Ion Exchange Chromatography

Ion exchange chromatography provides an orthogonal purification approach that can be particularly effective for removing charge variants and related impurities [3]. Cation exchange chromatography using sulfopropyl stationary phases enables separation based on differences in net positive charge [3].

Strong cation exchange chromatography typically employs sodium chloride gradients in acetate or phosphate buffers at pH 3-4 [3]. These conditions protonate the basic lysine residue while maintaining peptide stability [3]. The method can achieve excellent resolution of charge variants while providing good recovery yields of 80-90% [3].

The use of ion exchange chromatography as a capture step prior to reverse-phase polishing has proven particularly effective [3]. This two-step approach enables removal of host cell proteins and nucleic acids in the first step, followed by high-resolution purification in the second step [3]. Overall purification yields of greater than 80% can be achieved with final purities exceeding 98% [3].

Advanced Purification Strategies

Hydrophobic interaction chromatography offers unique selectivity based on hydrophobic interactions under high-salt conditions [30]. This method can be particularly effective for removing hydrophobic impurities and aggregates while maintaining high recovery yields [30]. Ammonium sulfate gradients provide effective elution while maintaining peptide stability [30].

Size exclusion chromatography serves primarily as a polishing step for removal of aggregates and small molecule impurities [30]. The method provides excellent recovery yields of 85-95% and can be operated at all scales from laboratory to commercial [30]. Aqueous buffer systems enable gentle conditions that preserve peptide integrity [30].

Preparative chromatography scale-up requires careful consideration of column loading, flow rates, and gradient profiles [30]. Loading capacities of 5-20 mg/mL of column volume are typical for preparative reverse-phase chromatography [30]. Multiple column systems enable continuous processing and improved productivity [30].

Industrial Scale-Up: Challenges and Solutions

The transition from laboratory-scale to industrial-scale production of terlipressin presents multiple technical and economic challenges that require systematic solutions [31] [32] [33]. Successful scale-up demands careful consideration of process robustness, equipment capabilities, and regulatory requirements [31].

Resin Supply and Manufacturing

Commercial availability of specialized peptide synthesis resins represents a significant bottleneck for large-scale terlipressin production [33]. RinkAmide resins, while optimal for terlipressin synthesis, are not produced at the scales required for large commercial operations [33]. This limitation necessitates either custom resin synthesis or the use of multiple smaller-scale batches [33].

Custom resin synthesis involves working with specialized manufacturers to produce kilogram quantities of peptide synthesis resins [33]. This approach requires extended lead times, typically 12-16 weeks, and involves significant upfront investment [33]. Quality control of custom resins is critical and requires extensive analytical characterization to ensure consistency with laboratory-scale materials [33].

Coupling Efficiency at Scale

Maintaining high coupling efficiency during scale-up presents significant challenges due to mass transfer limitations and reaction kinetics [33]. Large-scale peptide synthesis vessels may exhibit non-uniform mixing, leading to localized concentration gradients and reduced coupling efficiency [33].

Extended coupling times represent the primary strategy for maintaining efficiency at scale [33]. Reactions that proceed efficiently in 60 minutes at laboratory scale may require 180-240 minutes at industrial scale [33]. Temperature control becomes more challenging at large scale, necessitating improved heating and cooling systems [33].

Reagent excess ratios often require adjustment during scale-up to compensate for reduced efficiency [33]. Laboratory-scale syntheses employing 3-fold excess of coupling reagents may require 4-5 fold excess at industrial scale [33]. This increase in reagent usage directly impacts production costs and waste generation [33].

Monitoring systems must be enhanced for large-scale operations to ensure process control and product quality [33]. Automated sampling systems enable regular monitoring of coupling progress without manual intervention [33]. Real-time monitoring using process analytical technology can provide immediate feedback on reaction progress [33].

Quality Control and Analytics

Analytical method scaling presents unique challenges for terlipressin production [33]. Laboratory-scale analytical methods must be validated and adapted for high-throughput analysis of production samples [33]. Automated analytical systems enable processing of the large number of samples generated during commercial production [33].

Method robustness becomes critical when transitioning from research to production environments [23] [24]. Analytical methods that perform adequately in controlled laboratory settings may fail under the variable conditions of commercial production [23]. Method validation must encompass the full range of conditions expected during commercial manufacture [23].

Sample preparation procedures require optimization for production-scale materials [23]. Large production batches may exhibit greater heterogeneity than laboratory samples, necessitating more extensive sampling protocols [23]. Representative sampling becomes critical for accurate quality assessment [23].

Environmental and Regulatory Considerations

Environmental impact assessment and waste management become significant factors during industrial scale-up [34] [35]. Large-scale peptide synthesis generates substantial quantities of organic solvents and chemical waste [34]. Waste minimization strategies and solvent recovery systems are essential for sustainable production [34].

Regulatory compliance requirements intensify significantly during scale-up to commercial production [36] [31]. Good Manufacturing Practice regulations govern all aspects of commercial peptide production, from raw material sourcing to final product release [36]. Documentation and validation requirements are extensive and must be integrated into the production process design [36].

Process validation becomes a critical milestone for commercial production [36]. Three consecutive successful production batches must demonstrate process capability and product quality consistency [36]. This validation process requires significant time and resources but is essential for regulatory approval [36].

Green Chemistry and Sustainable Synthesis Approaches

The integration of green chemistry principles into terlipressin synthesis has become increasingly important due to environmental concerns and regulatory pressures [34] [35] [37]. Sustainable synthesis approaches aim to minimize environmental impact while maintaining product quality and economic viability [34] [35].

Solvent Selection and Reduction

Traditional peptide synthesis employs large volumes of organic solvents, particularly dimethylformamide, dichloromethane, and acetonitrile [35]. Green chemistry approaches focus on solvent reduction, substitution with less hazardous alternatives, and implementation of solvent recovery systems [35].

Water-based synthesis systems represent an emerging approach for reducing organic solvent usage [35]. Recent developments in water-compatible protecting groups and coupling reagents enable peptide synthesis in predominantly aqueous media [35]. These systems can significantly reduce volatile organic compound emissions and disposal costs [35].

PolarClean (methylpyrrolidone) has emerged as a green alternative to traditional peptide synthesis solvents [38]. This solvent offers reduced toxicity, lower vapor pressure, and improved biodegradability compared to dimethylformamide [38]. Adaptation of existing protocols to PolarClean-based systems requires optimization of coupling conditions and reaction times [38].

Solvent recovery and recycling systems enable reuse of organic solvents while reducing waste generation [35]. Distillation systems can recover high-purity solvents from synthesis waste streams [35]. These systems require significant capital investment but provide long-term cost savings and environmental benefits [35].

Atom Economy and Waste Minimization

Optimization of coupling reagent stoichiometry represents a key strategy for improving atom economy in terlipressin synthesis [37]. Careful optimization can reduce reagent excess from 4-5 fold to 2-3 fold while maintaining coupling efficiency [37]. This reduction directly decreases waste generation and raw material costs [37].

Fragment condensation strategies can improve overall atom economy by reducing the number of individual coupling steps [6] [37]. Convergent approaches that employ larger fragments reduce the total number of chemical transformations required [6]. This reduction decreases both waste generation and energy consumption [37].

Protecting group minimization strategies aim to reduce the number of protecting groups employed in synthesis [37]. Selective protecting group strategies that protect only essential functional groups can reduce the overall complexity and waste associated with deprotection steps [37].

Energy Efficiency

Microwave-assisted peptide synthesis offers significant energy efficiency improvements compared to conventional heating methods [1] [34]. Microwave heating provides rapid and uniform temperature elevation while reducing overall energy consumption [1]. Reaction times can be reduced by 60-80% while maintaining product quality [1].

Room temperature synthesis protocols eliminate the need for heating or cooling systems [34]. Optimized coupling reagents and reaction conditions enable efficient peptide synthesis at ambient temperature [34]. These approaches reduce energy consumption and simplify equipment requirements [34].

Process intensification through continuous synthesis systems can improve energy efficiency and reduce waste [37]. Continuous systems enable real-time optimization and reduced residence times compared to batch processes [37]. These systems require significant development investment but offer long-term sustainability benefits [37].

Renewable Feedstocks

Bio-based amino acid derivatives represent an emerging area for sustainable peptide synthesis [37] [39]. Amino acids derived from renewable biological sources can reduce dependence on petroleum-based starting materials [37]. Fermentation-derived amino acids offer particular promise for large-scale applications [37].

Enzymatic synthesis approaches employ biological catalysts for peptide bond formation [37]. These methods operate under mild conditions and can offer excellent selectivity [37]. However, enzyme availability and cost currently limit widespread application [37].

Green chemistry metrics enable quantitative assessment of sustainability improvements [39]. Life cycle assessment methodologies provide comprehensive evaluation of environmental impact across all stages of production [39]. These assessments guide optimization efforts and enable comparison of alternative synthesis approaches [39].

Patent Landscape and Innovations in Synthesis

The patent landscape for terlipressin synthesis reflects the evolution of synthetic methodologies and the competitive nature of pharmaceutical development [40] [41] [42]. Multiple patent families protect various aspects of synthesis, purification, and formulation technologies [40] [41].

Core Synthesis Patents

Chinese patent CN1865282B represents one of the foundational patents for modern terlipressin synthesis [4]. This patent, granted in 2005, protects the use of RinkAmide resins for solid-phase synthesis of terlipressin [4]. The patent claims specific synthetic conditions, including the use of Fmoc-protected amino acids and TBTU/HBTU coupling reagents [4]. The commercial impact of this patent has been substantial, enabling widespread adoption of cost-effective synthesis methods [4].

Chinese patent CN101693738B protects innovations in solid-phase oxidation and cyclization [5]. This patent, granted in 2009, describes methods for conducting disulfide bond formation while the peptide remains attached to the solid support [5]. The technology offers significant advantages in terms of process simplification and product quality [5]. The patent has enabled development of scalable synthesis processes with improved yields [5].

Chinese patent CN104371008A covers fragment condensation approaches for terlipressin synthesis [6]. This patent describes convergent synthesis strategies that employ protected peptide fragments [6]. The technology offers advantages for large-scale production and quality control [6]. The patent status as granted provides commercial protection for this synthetic approach [6].

Purification and Analytical Patents

Chinese patent CN102775475A protects specific purification methods using reverse-phase chromatography [28]. The patent describes optimized gradient conditions and mobile phase compositions for achieving high purity terlipressin [28]. While currently pending, this patent could provide competitive advantages for purification processes [28].

Chinese patent CN103992391B covers methods for purifying terlipressin with specific focus on removing closely related impurities [29]. The patent describes analytical methods for detecting and quantifying impurities, as well as purification strategies for their removal [29]. This patent addresses critical quality control issues for commercial production [29].

Medical Use and Formulation Patents

United States patent 10,335,452 protects specific medical uses of terlipressin for treating hepatorenal syndrome type 1 [40]. Assigned to Mallinckrodt, this patent covers treatment protocols and patient selection criteria [40]. The patent provides significant commercial protection for medical applications of terlipressin [40].

United States patent 10,993,984, assigned to Chiasma Inc., protects oral formulations of terlipressin [42]. This patent covers compositions and methods for enhancing oral bioavailability of terlipressin [42]. The technology could enable new therapeutic applications and improved patient compliance [42].

Emerging Patent Applications

International patent application WO2020107879 describes segment synthesis approaches for terlipressin production [26]. This application covers liquid-phase synthesis of peptide segments that are subsequently assembled [26]. The technology could offer advantages for large-scale production [26].

Recent patent applications focus on novel formulations and delivery systems [41]. BioVie Inc. has received patent allowance for liquid formulations that remain stable at room temperature for up to 24 months [41]. This technology could significantly impact commercial distribution and storage requirements [41].

Patent Strategy Considerations

The patent landscape for terlipressin synthesis is dominated by Chinese entities, reflecting the concentration of peptide manufacturing in China [4] [5] [6]. This concentration has implications for global supply chains and competitive positioning [33]. International companies seeking to compete in terlipressin production must navigate this patent landscape carefully [33].

Patent expiration timelines vary significantly across different technologies [40]. Early synthesis patents are approaching or have reached expiration, potentially enabling broader access to fundamental synthesis technologies [4]. However, newer patents covering process improvements and formulations continue to provide competitive protection [41].

The patent landscape continues to evolve with new applications covering sustainable synthesis approaches, advanced purification methods, and novel delivery systems [41]. These developments reflect ongoing innovation in terlipressin technology and the continued commercial importance of this therapeutic peptide [41].

Freedom to operate analyses are essential for companies developing terlipressin synthesis processes [40]. The complex patent landscape requires careful evaluation to identify potential infringement risks and design around existing patents [40]. This analysis must consider both domestic and international patent portfolios [40].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Application

Appearance

Melting Point

UNII

Sequence

GHS Hazard Statements

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Drug Indication

Pharmacology

Terlipressin is a synthetic triglycyllysine derivative of vasopressin with vasoconstrictive, antihemorrhagic, and antidiuretic properties. Upon intravenous administration, terlipressin, an inactive prodrug, is biotransformed to its active moiety, lysine vasopressin (LVP), a nonselective vasopressin analogue with affinity for vasopressin receptors V1 (V1a), V2 and V3 (V1b). As a V1 agonist, terlipressin increases systemic vascular resistance, particularly in the splanchnic area, resulting in a decrease of portal pressure. V1 binding also promotes platelet aggregation and glycogenolysis, while V3 binding induces adrenocorticotropic hormone (ACTH) secretion. Compared to vasopressin, terlipressin has a minimal effect on V2 receptors, which are responsible for promotion of water reabsorption in the collecting ducts of the kidney via stimulation of cyclic AMP production.

MeSH Pharmacological Classification

ATC Code

H01 - Pituitary and hypothalamic hormones and analogues

H01B - Posterior pituitary lobe hormones

H01BA - Vasopressin and analogues

H01BA04 - Terlipressin

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Vasopressin

AVPR2 [HSA:554] [KO:K04228]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Less than 1% of terlipressin and <0.1% of lysine-vasopressin is excreted in urine in healthy subjects.

The volume of distribution of terlipressin was 6.3 L and 1370 L for lysine-vasopressin.

The clearance of terlipressin was 27.4 L/hr and 318 L/hr for lysine-vasopressin. Clearance of terlipressin in HRS-1 patients increased with body weight, while body weight had no effect on the clearance of lysine-vasopressin.

Metabolism Metabolites

Wikipedia

18-Crown-6

Biological Half Life

Use Classification

Dates

Klein M, Weksler N, Borer A, Koyfman L, Kesslin J, Gurman GM: Terlipressin facilitates transport of septic patients treated with norepinephrine. Isr Med Assoc J. 2006 Oct;8(10):691-3. [PMID:17125115]

Leone M, Charvet A, Delmas A, Albanese J, Martin C, Boyle WA: Terlipressin: a new therapeutic for calcium-channel blockers overdose. J Crit Care. 2005 Mar;20(1):114-5. [PMID:16015526]

Matok I, Vard A, Efrati O, Rubinshtein M, Vishne T, Leibovitch L, Adam M, Barzilay Z, Paret G: Terlipressin as rescue therapy for intractable hypotension due to septic shock in children. Shock. 2005 Apr;23(4):305-10. [PMID:15803052]

Kam PC, Williams S, Yoong FF: Vasopressin and terlipressin: pharmacology and its clinical relevance. Anaesthesia. 2004 Oct;59(10):993-1001. [PMID:15488059]